molecular formula C14H13N3O2 B11665533 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide

Cat. No.: B11665533
M. Wt: 255.27 g/mol
InChI Key: XZBFPORYCXUBMI-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide: is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridine ring, a hydrazide group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde or ketone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydrazide and aldehyde or ketone.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology: In biological research, N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide is investigated for its antimicrobial and antioxidant activities. It has shown potential in inhibiting the growth of certain bacterial and fungal strains.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In medicinal applications, the compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide
  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide

Comparison: Compared to its analogs, N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide exhibits unique properties due to the presence of the pyridine ring. This ring enhances its ability to form coordination complexes with metals, making it more versatile in catalytic applications. Additionally, the pyridine ring can participate in various substitution reactions, providing a broader range of chemical modifications.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-10(12-6-2-3-7-13(12)18)16-17-14(19)11-5-4-8-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-10+

InChI Key

XZBFPORYCXUBMI-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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